![molecular formula C14H26O2 B14724805 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane CAS No. 6471-99-4](/img/structure/B14724805.png)
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane is a spiroacetal compound characterized by its unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. This compound, with its distinct chemical structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran derivatives with suitable alkylating agents. For instance, tetrahydropyran-4-carbonitrile can be treated with 1-bromo-2-fluoroethane to yield the desired spiroacetal compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The spiroacetal structure allows for substitution reactions, particularly at the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of 8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8-Dimethyl-6,10-dioxaspiro[4.5]decane: Known for its use in fragrance mixtures.
1,6-Dioxaspiro[4.5]decane: Found in various natural products with significant biological activity.
Uniqueness
8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane stands out due to its specific alkyl substitutions, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
6471-99-4 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
8-butyl-8-ethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O2/c1-3-5-8-13(4-2)11-15-14(16-12-13)9-6-7-10-14/h3-12H2,1-2H3 |
InChI-Schlüssel |
WSJHOERVAVQUCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(COC2(CCCC2)OC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)


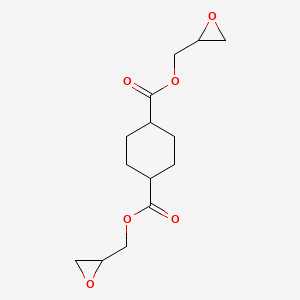

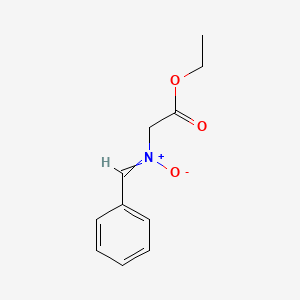
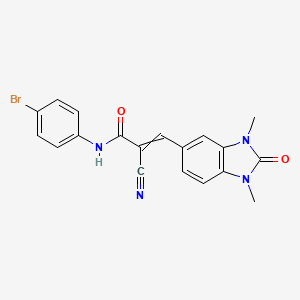
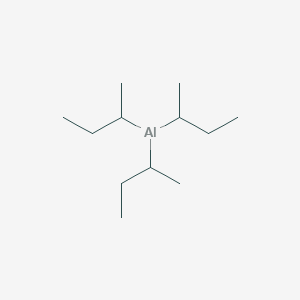
![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)
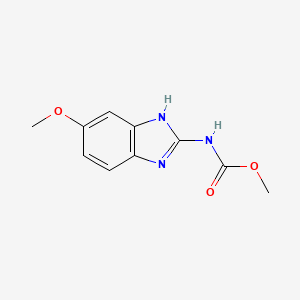

![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)


